molecular formula C13H14N2O8 B7789209 Diethyl(2,4-dinitrophenyl)malonate CAS No. 4950-04-3

Diethyl(2,4-dinitrophenyl)malonate

Cat. No.: B7789209
CAS No.: 4950-04-3
M. Wt: 326.26 g/mol
InChI Key: YSRUGWMANDAALR-UHFFFAOYSA-N
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Description

Diethyl(2,4-dinitrophenyl)malonate is a useful research compound. Its molecular formula is C13H14N2O8 and its molecular weight is 326.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reaction Kinetics and Mechanism : It's used to understand the kinetics and mechanism of reactions, particularly nucleophile substitution reactions. For instance, the reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate to form diethyl (2,4-dinitrophenyl)malonate was studied to understand the rate constants and activation parameters for nucleophile substitution (Leffek & Tremaine, 1973).

  • Cyclocondensation Reactions : It's utilized in cyclocondensation reactions with 1,3-dinucleophiles to create six-membered heterocycles, showing its importance in the synthesis of complex organic compounds (Stadlbauer et al., 2001).

  • Thermal Decomposition Studies : The thermal decomposition of compounds like diethyl (2,4-dinitrophenyl)malonate is studied using techniques like thermogravimetry to understand the decomposition process and the stability of these compounds under heat (Howell & Liu, 1994).

  • Hydrolysis Studies : Research has been conducted to understand the hydrolysis process of diethyl 2-(perfluorophenyl)malonate, which has implications for synthesizing related compounds (Taydakov & Kiskin, 2020).

  • Intermediate Synthesis : It serves as an intermediate in synthesizing small molecule anticancer drugs, demonstrating its role in pharmaceutical compound development (Xiong et al., 2018).

  • Electron-Donor-Acceptor Complex Formation : Its derivatives are studied for their electron-donor-acceptor (EDA) complex formation, which is crucial in understanding electronic interactions in various chemical systems (Ohno & Kumanotani, 1981).

Properties

IUPAC Name

diethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c1-3-22-12(16)11(13(17)23-4-2)9-6-5-8(14(18)19)7-10(9)15(20)21/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRUGWMANDAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286636
Record name diethyl(2,4-dinitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4950-04-3
Record name NSC46724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(2,4-dinitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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